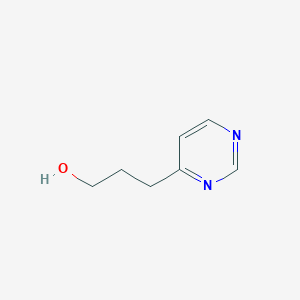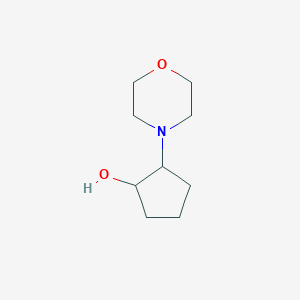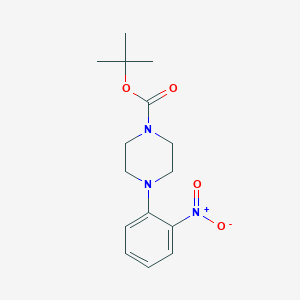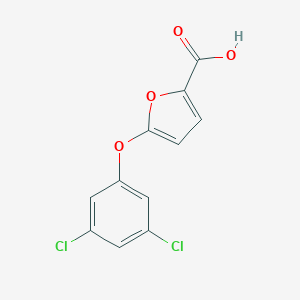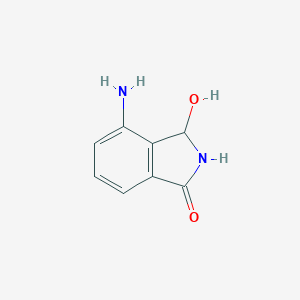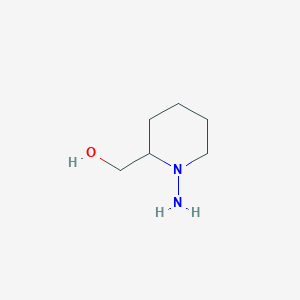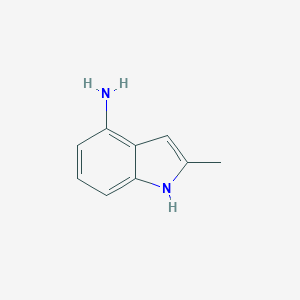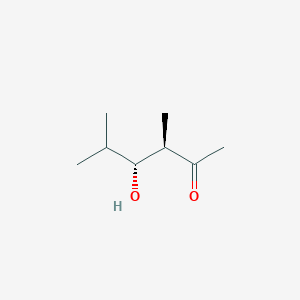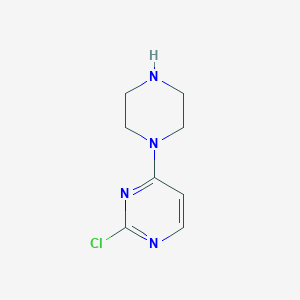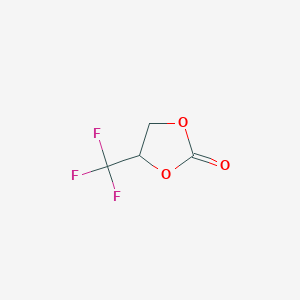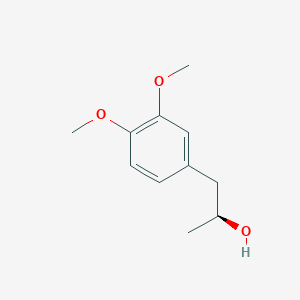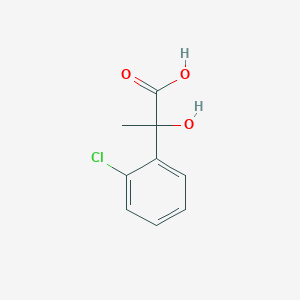
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI), also known as tert-butylcyclohexyl ether (TBCH), is a chemical compound widely used in scientific research. TBCH is a colorless liquid with a molecular weight of 186.3 g/mol and a boiling point of 195-197°C.
作用机制
TBCH is a non-polar compound that can penetrate the cell membrane and interact with the hydrophobic interior of the membrane. TBCH can affect the fluidity and permeability of the membrane, which can alter the function of membrane-bound proteins and enzymes. TBCH can also affect the activity of ion channels and receptors, which can modulate the signal transduction pathways in the cell.
Biochemical and Physiological Effects:
TBCH has been shown to affect the biochemical and physiological processes in cells and organisms. TBCH can induce oxidative stress and DNA damage in human cells. TBCH can also affect the metabolism of lipids and glucose in rats and mice. TBCH can also affect the reproductive and developmental processes in zebrafish and mice.
实验室实验的优点和局限性
TBCH has several advantages and limitations for lab experiments. TBCH is a non-toxic and non-carcinogenic compound that can be handled safely in the lab. TBCH is also a low-cost and commercially available compound that can be easily obtained. However, TBCH has a low boiling point and a low flash point, which can make it difficult to handle and store. TBCH is also a non-polar compound that can interfere with the analysis of polar compounds in some analytical techniques.
未来方向
There are several future directions for the research on TBCH. One direction is to investigate the mechanism of action of TBCH on the cell membrane and the signal transduction pathways in the cell. Another direction is to explore the potential therapeutic applications of TBCH in the treatment of diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the environmental impact of TBCH should be investigated, especially its potential toxicity to aquatic organisms and ecosystems.
Conclusion:
In conclusion, TBCH is a widely used chemical compound in scientific research. TBCH has many applications as a solvent, a reactant, and a reagent. TBCH can affect the biochemical and physiological processes in cells and organisms. TBCH has several advantages and limitations for lab experiments. There are several future directions for the research on TBCH, including the investigation of its mechanism of action, therapeutic applications, and environmental impact.
合成方法
TBCH can be synthesized by the reaction of cyclohexanol with tert-butyl alcohol and sulfuric acid. The reaction produces TBCH and water as by-products. The purity of TBCH can be increased by distillation and recrystallization.
科学研究应用
TBCH is widely used in scientific research as a solvent, a reactant, and a reagent. TBCH is a non-polar solvent that can dissolve many non-polar compounds, such as oils, waxes, and resins. TBCH is also used as a reactant in the synthesis of organic compounds, such as aldehydes, ketones, and carboxylic acids. TBCH is a reagent in the analysis of organic compounds, such as gas chromatography and mass spectrometry.
属性
CAS 编号 |
188882-58-8 |
|---|---|
产品名称 |
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl-(9CI) |
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC 名称 |
1-ethoxy-2-methyl-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C14H28O/c1-6-14(4,5)12-8-9-13(15-7-2)11(3)10-12/h11-13H,6-10H2,1-5H3 |
InChI 键 |
IQPCPSUYJBHDSF-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC(C(C1)C)OCC |
规范 SMILES |
CCC(C)(C)C1CCC(C(C1)C)OCC |
同义词 |
Cyclohexane, 4-(1,1-dimethylpropyl)-1-ethoxy-2-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



